N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide
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Overview
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C23H19F2N5O and its molecular weight is 419.436. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
Research has shown the synthesis of novel compounds with promising anticancer activity. For instance, a study detailed the microwave-assisted synthesis of Schiff’s bases containing thiadiazole and benzamide groups, which exhibited significant anticancer activity against human cancer cell lines. These compounds, with structural elements similar to the compound , offer insights into potential anticancer applications through targeted synthesis and bioactivity evaluations (Tiwari et al., 2017).
Antifungal and Antimicrobial Properties
Another area of application is the development of compounds with antifungal and antimicrobial properties. A study on the facile synthesis and antifungal activity of dimethylated trifluoroatrolactamide derivatives highlights the potential of such compounds in addressing fungal infections, suggesting that structurally related compounds could also serve as effective antifungal agents (Yang et al., 2017).
Development of Molecular Wires
Compounds with specific structural features have been utilized in the synthesis of molecular wires. These materials, featuring extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, demonstrate significant potential in electronic applications due to their redox, structural, and optoelectronic properties. This highlights the broader applicability of such compounds in materials science and electronics (Wang et al., 2006).
Cardioprotective Agents
The search for cardioprotective agents has led to the discovery of compounds that inhibit specific enzymes involved in heart disease. A class of malonyl-coenzyme A decarboxylase (MCD) inhibitors was identified, demonstrating the potential of chemically synthesized compounds in providing therapeutic benefits for ischemic heart diseases. This suggests that structurally similar compounds could also be explored for their cardioprotective effects (Cheng et al., 2006).
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a significant role in the function of the CNS, including cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning.
Mode of Action
This compound acts as an antagonist at the Dopamine D2 receptor . An antagonist is a type of ligand or drug that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This compound binds to the Dopamine D2 receptor, preventing dopamine from binding and exerting its normal effects.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to fully characterize its physical and chemical properties, investigations into its reactivity, or exploration of potential uses in fields such as pharmaceuticals or materials science .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N5O/c24-20-12-11-18(13-21(20)25)30-22(27-28-29-30)15-26-23(31)14-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19H,14-15H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKMKUBSSGYDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.